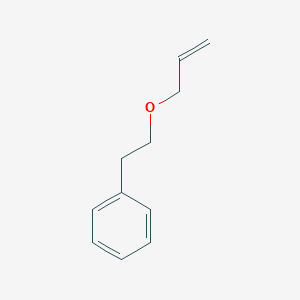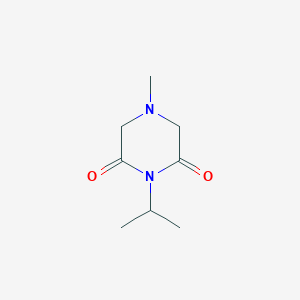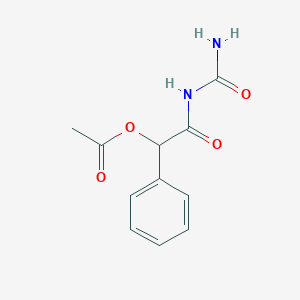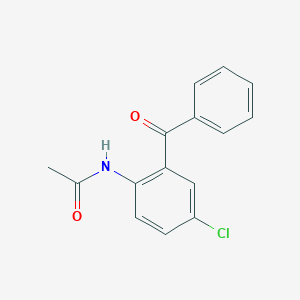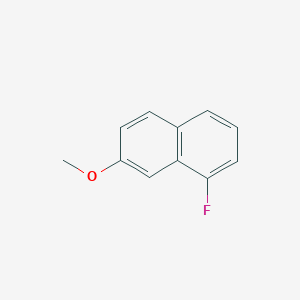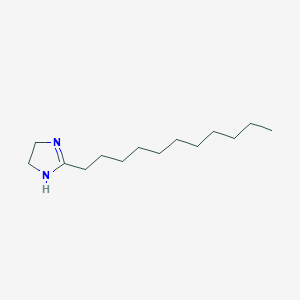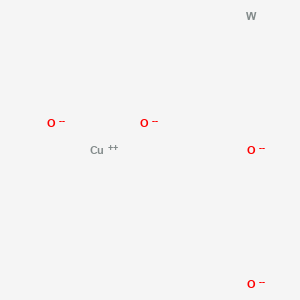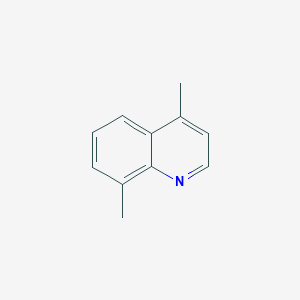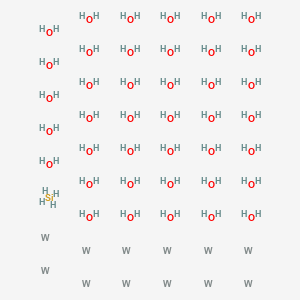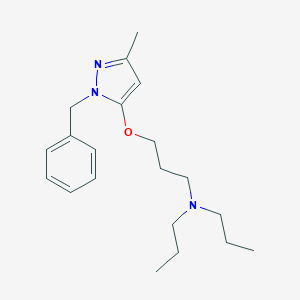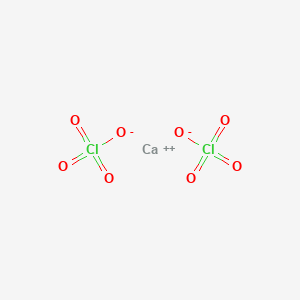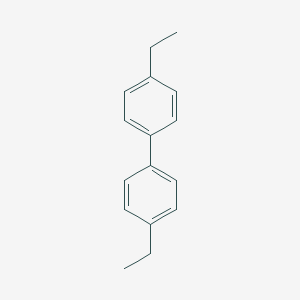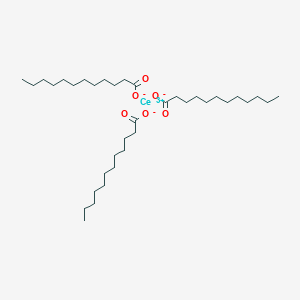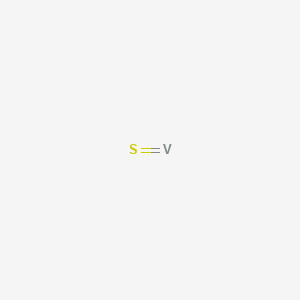
Vanadium sulfide (VS)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium sulfide (VS) is a binary compound of vanadium and sulfur. It is a black solid with a melting point of 1,550 °C and a boiling point of 1,950 °C. VS has been extensively studied in the scientific community due to its unique properties and potential applications in various fields.
科学的研究の応用
Vanadium sulfide (VS) has been extensively studied in the scientific community due to its potential applications in various fields. In materials science, Vanadium sulfide (VS) has been used as a catalyst for various chemical reactions, including the hydrogenation of alkenes and the oxidation of alcohols. In electrochemistry, Vanadium sulfide (VS) has been used as an electrode material for lithium-ion batteries and supercapacitors. In biomedicine, Vanadium sulfide (VS) has been studied for its potential anticancer and antibacterial properties.
作用機序
The mechanism of action of Vanadium sulfide (VS) is not fully understood. However, studies have suggested that Vanadium sulfide (VS) may exert its biological effects through the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. ROS are known to cause oxidative damage to cells and tissues, leading to cell death. Inhibition of enzymes can disrupt various cellular processes, leading to cell death.
生化学的および生理学的効果
Vanadium sulfide (VS) has been shown to exert various biochemical and physiological effects. In vitro studies have shown that Vanadium sulfide (VS) can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that Vanadium sulfide (VS) can reduce tumor growth in animal models. However, the effects of Vanadium sulfide (VS) on human health are not fully understood, and further research is needed.
実験室実験の利点と制限
Vanadium sulfide (VS) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, Vanadium sulfide (VS) has some limitations for lab experiments. It is highly reactive and can react with moisture and oxygen in the air. It is also toxic and can pose a health hazard if not handled properly.
将来の方向性
There are several future directions for research on Vanadium sulfide (VS). In materials science, researchers can explore the use of Vanadium sulfide (VS) as a catalyst for other chemical reactions. In electrochemistry, researchers can investigate the use of Vanadium sulfide (VS) as an electrode material for other types of batteries and supercapacitors. In biomedicine, researchers can further study the potential anticancer and antibacterial properties of Vanadium sulfide (VS) and explore its use as a drug delivery system.
Conclusion
In conclusion, Vanadium sulfide (VS) is a binary compound of vanadium and sulfur that has been extensively studied in the scientific community due to its unique properties and potential applications in various fields. Vanadium sulfide (VS) can be synthesized through various methods, and it has been studied for its potential applications in materials science, electrochemistry, and biomedicine. Vanadium sulfide (VS) exerts its biological effects through the generation of ROS and the inhibition of various enzymes. Further research is needed to fully understand the effects of Vanadium sulfide (VS) on human health and to explore its potential applications in various fields.
合成法
Vanadium sulfide (VS) can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and hydrothermal synthesis. Solid-state reaction involves the reaction between vanadium and sulfur powders at high temperatures in an inert atmosphere. Chemical vapor deposition involves the reaction of vanadium and sulfur-containing gases at high temperatures and low pressures. Hydrothermal synthesis involves the reaction of vanadium and sulfur-containing solutions at high temperatures and pressures.
特性
CAS番号 |
12166-27-7 |
|---|---|
製品名 |
Vanadium sulfide (VS) |
分子式 |
SV |
分子量 |
83.01 g/mol |
IUPAC名 |
sulfanylidenevanadium |
InChI |
InChI=1S/S.V |
InChIキー |
ZFDNHUHPLXMMBR-UHFFFAOYSA-N |
SMILES |
S=[V] |
正規SMILES |
S=[V] |
その他のCAS番号 |
12166-27-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



